

# Comparative stability study of Furosemide and its intermediates

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## Compound of Interest

Compound Name:	2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
CAS No.:	716360-56-4
Cat. No.:	B1460912

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## Comparative Stability Guide: Furosemide and Key Intermediates

### Executive Summary

This guide provides a technical analysis of the stability profile of Furosemide (FUR) relative to its primary synthesis intermediates and degradation products. While Furosemide is a potent loop diuretic, its sulfonamide-anthranilic acid scaffold exhibits distinct vulnerabilities—specifically photolytic instability and acid-catalyzed hydrolysis.

#### Key Findings:

- Furosemide (API): Thermodynamically unstable relative to its primary metabolite, CSA. Highly sensitive to UV light (365 nm) and acidic environments (pH < 4).
- CSA (Degradant/Intermediate): 4-chloro-5-sulfamoylanthranilic acid (Impurity B) is the thermodynamic sink of the pathway. It is significantly more stable than the parent API under photolytic and hydrolytic stress.
- Synthesis Intermediates: The chlorosulfonyl precursor (Intermediate 1) is highly moisture-sensitive, whereas the sulfonamide precursor (Intermediate 2) shares the robust stability profile of CSA.

## Chemical Basis of Instability

To control impurity profiles during manufacturing and shelf-life storage, one must understand the structural "weak points" of the molecule.

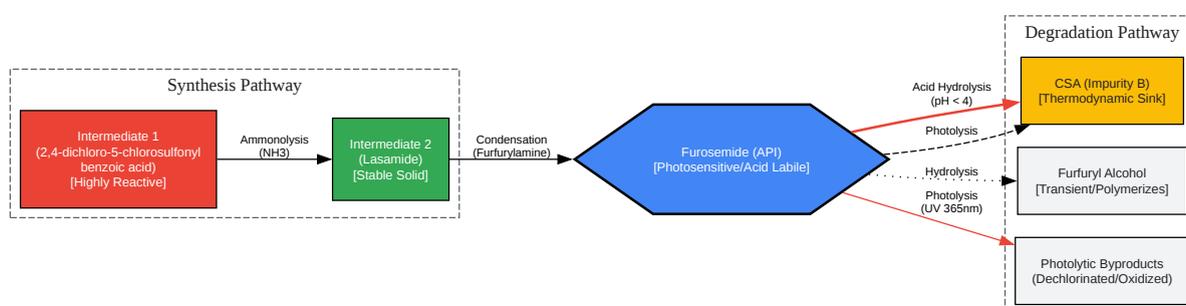
## The Degradation Pathway

Furosemide degrades primarily via the cleavage of the furfuryl-amino bond. This reaction is catalyzed by protons (acid hydrolysis) and photons (photolysis).

- Hydrolysis: The secondary amine linkage is susceptible to acid attack, cleaving the molecule into CSA and Furfuryl Alcohol.
- Photolysis: Exposure to light (especially UV) excites the chlorine-substituted benzene ring, facilitating radical mechanisms that lead to dechlorination, oxidation, or hydrolysis.

## Visualization: Synthesis & Degradation Map

The following diagram maps the synthesis of Furosemide from its precursors and its subsequent degradation pathways.[1]



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Figure 1: Unified synthesis and degradation pathway of Furosemide. Note that CSA serves as both a synthesis precursor (functionally) and the primary degradation product.

## Comparative Performance Analysis

The following data synthesizes stability behaviors observed under ICH Q1A (R2) stress conditions.

### Stability Matrix

Compound	Role	Thermal Stability	Hydrolytic Stability	Photostability	Critical Storage Requirement
Furosemide	API	Moderate (Stable solid < 100°C)	Poor (Acid labile)	Very Poor (Yellows rapidly)	Protect from light; pH > 7
Intermediate 1	Precursor	Low (Reactive Electrophile)	Very Poor (Hydrolyzes to sulfonic acid)	Moderate	Desiccated; Inert atmosphere
Intermediate 2	Precursor	High (MP ~230°C)	High	High	Standard ambient
CSA (Impurity B)	Degradant	High (MP ~270°C)	High (Stable end-product)	High	Standard ambient

### Mechanistic Insights

- Why is CSA more stable? CSA lacks the furfuryl-amino bond. The furfuryl group is electron-rich and prone to oxidation and acid-catalyzed cleavage. Once removed, the remaining anthranilic acid core (CSA) is highly resonant and chemically robust.
- Why is Intermediate 1 unstable? It contains a chlorosulfonyl group ( ), which is a potent electrophile that reacts violently with moisture to form sulfonic acid and HCl.

## Experimental Protocols (The "How-To")

To validate these claims in your own laboratory, use the following self-validating protocols. These are designed to separate the API from its degradation products effectively.

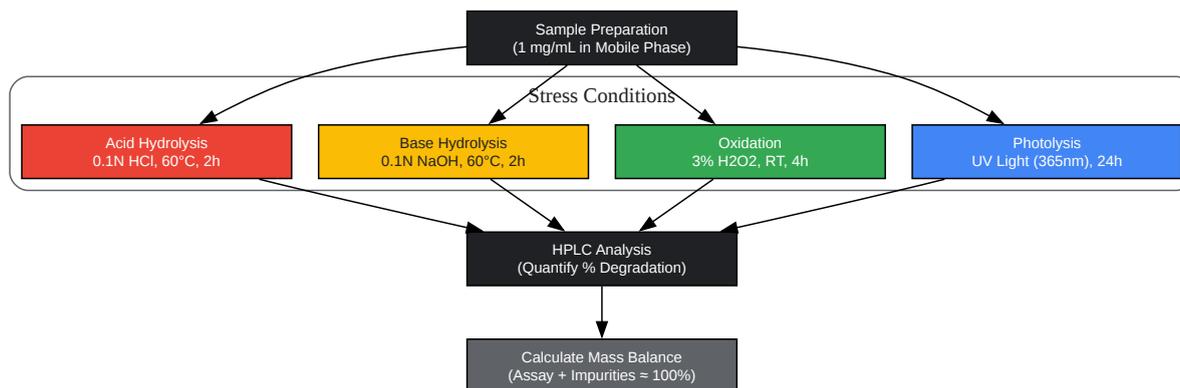
### Analytical Method: Stability-Indicating HPLC

This method effectively resolves Furosemide (FUR) from CSA and furfuryl derivatives.

- Column: C18 (e.g., Symmetry C18, 4.6 x 250 mm, 5  $\mu$ m)
- Mobile Phase: Water : Acetonitrile : Glacial Acetic Acid (60 : 40 : 1 v/v/v)
  - Note: Adjusting pH to ~3.0 with acetic acid suppresses ionization of the carboxylic acid, improving peak shape.
- Flow Rate: 1.0 mL/min
- Detection: UV at 272 nm (Isosbestic point region, good sensitivity for both FUR and CSA).
- Injection Volume: 10-20  $\mu$ L
- Expected Retention:
  - CSA (Impurity B): ~5-6 min (More polar)
  - Furosemide: ~10-12 min
  - Impurity G (Process impurity): ~14-15 min

### Forced Degradation Workflow

Perform these stress tests to establish the stability profile.



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Figure 2: Standardized forced degradation workflow for Furosemide stability profiling.

#### Protocol Notes:

- Acid Stress: Expect significant degradation (>10%) into CSA. The solution will likely remain clear or turn slightly yellow.
- Photo Stress: This is the critical differentiator. Furosemide will degrade rapidly (yellow/brown discoloration). CSA is relatively inert under these conditions compared to the parent.
- Neutralization: Always neutralize acid/base samples to pH 7.0 before HPLC injection to prevent peak distortion or column damage.

## References

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## Sources

- [1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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